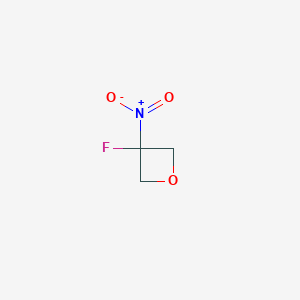

3-Fluoro-3-nitrooxetane

Übersicht

Beschreibung

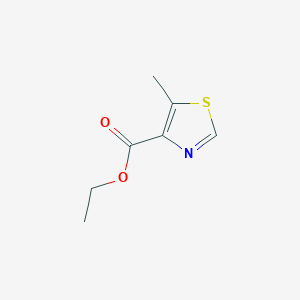

3-Fluoro-3-nitrooxetane is a chemical compound with the molecular formula C3H4FNO3 . It is a subject of interest in various fields due to its unique properties .

Synthesis Analysis

3-Fluoro-3-nitrooxetane is prepared by a method which comprises reacting fluoro-2-nitro propanediol with trifluoro methane sulfonic anhydride . Other synthetic routes have also been explored, such as the sequential MacMillan organocatalytic asymmetric α-fluorination protocol for aldehydes and then reductive amination .Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-nitrooxetane has been studied using various techniques. For instance, 19F-centred NMR analysis has been used to elucidate the structure of fluorinated compounds .Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-3-nitrooxetane are complex and diverse. For instance, the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene can be replaced by phenols in the presence of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-3-nitrooxetane have been analyzed using various methods. For instance, its density, melting point, boiling point, and molecular weight have been studied .Wissenschaftliche Forschungsanwendungen

3-Fluoro-3-nitrooxetane: A Comprehensive Analysis of Scientific Research Applications:

Explosives and Propellant Binders

3-Fluoro-3-nitrooxetane serves as a precursor for nitro-containing polyethers, which are utilized in the development of explosives and propellant binders. The polymerization of oxetanes like 3-Fluoro-3-nitrooxetane leads to materials with high energy content suitable for these applications .

Energetic Compounds Synthesis

This compound has been synthesized and polymerized as part of research into energetic compounds. Efforts include attempts to create 3,3-dinitro-oxetane, indicating the role of 3-Fluoro-3-nitrooxetane in exploring new energetic materials .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 3-Fluoro-3-nitrooxetane are vast. For instance, BOC Sciences, a world-leading provider of special chemicals, offers this compound for research purposes . Furthermore, new synthetic routes to this compound are being explored, which could lead to the development of new bioactive materials and healthcare products .

Eigenschaften

IUPAC Name |

3-fluoro-3-nitrooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHGYABOZIKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

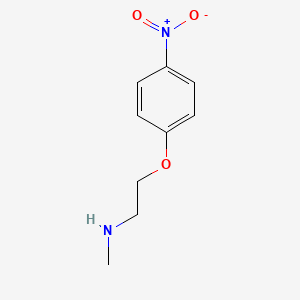

C1C(CO1)([N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506788 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-nitrooxetane | |

CAS RN |

70187-44-9 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route to obtain 3-fluoro-3-nitrooxetane, and what challenges does it present?

A1: The synthesis of 3-fluoro-3-nitrooxetane is described in the paper "Reactions of 2-fluoro-2-nitro-1,3-propanediol. Trifluoromethanesulfonates and 3-fluoro-3-nitrooxetane" []. While the paper doesn't delve into specific challenges, it highlights the use of 2-fluoro-3-hydroxy-2-nitro-1-propyl triflate reacting with pyridine to produce the final product. The use of triflates and pyridine suggests the reaction might require anhydrous conditions and careful handling due to their reactivity. Further research would be needed to explore potential challenges like yield optimization, byproduct formation, and safety considerations associated with using these reagents.

Q2: What are the potential applications of 3-fluoro-3-nitrooxetane based on its chemical structure?

A2: The paper "High Energy Halogen Chemistry" [] explores the broader context of incorporating fluoro and nitro groups into organosilanes and polysiloxanes. Although it doesn't directly address 3-fluoro-3-nitrooxetane's applications, the presence of both fluorine and a nitro group on a strained four-membered oxetane ring suggests potential use in energetic materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)